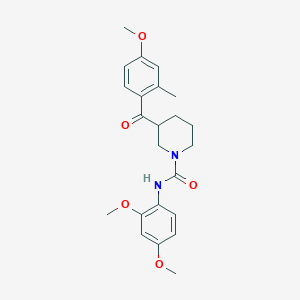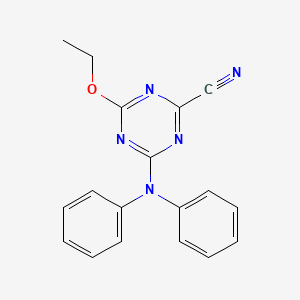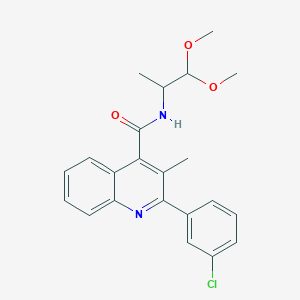
2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone, also known as JNJ-31020028, is a novel small molecule that has shown promise in preclinical studies for the treatment of various neurological disorders.
Wirkmechanismus
2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone is a selective antagonist of the 5-HT6 receptor, which is a G protein-coupled receptor that is predominantly expressed in the brain. The 5-HT6 receptor has been implicated in various neurological disorders, and its blockade by 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone has been shown to improve cognitive function and reduce neuroinflammation.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone has been shown to modulate several biochemical and physiological pathways in the brain. In preclinical studies, 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone has been shown to reduce amyloid beta levels and tau phosphorylation, which are hallmarks of Alzheimer's disease. 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone has also been shown to reduce oxidative stress and inflammation, which are implicated in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone is its high selectivity for the 5-HT6 receptor, which reduces the risk of off-target effects. However, one limitation of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone is its poor solubility, which can make it difficult to administer in vivo. Furthermore, the efficacy of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone in humans has yet to be established, and further clinical studies are needed to determine its safety and efficacy.
Zukünftige Richtungen
For the study of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone include further preclinical studies to elucidate its mechanism of action and optimize its pharmacokinetic properties. Clinical studies are also needed to determine the safety and efficacy of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone in humans. Additionally, 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone may have potential applications in other neurological disorders, such as Huntington's disease and multiple sclerosis.
Synthesemethoden
The synthesis of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone involves the reaction of 1-naphthylmethylamine with 2,6-dimethyl-4-chloropyrimidine in the presence of a base. The resulting intermediate is then reacted with 3,5-dimethylpiperidine to yield the final product. The synthesis method has been optimized to produce high yields of 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone with high purity.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone has been studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Preclinical studies have shown that 2-(3,5-dimethyl-1-piperidinyl)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone has neuroprotective effects, reduces inflammation, and improves cognitive function.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-4-methyl-5-(naphthalen-1-ylmethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-15-11-16(2)14-26(13-15)23-24-17(3)21(22(27)25-23)12-19-9-6-8-18-7-4-5-10-20(18)19/h4-10,15-16H,11-14H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTFTZLIIVSZAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=C(C(=O)N2)CC3=CC=CC4=CC=CC=C43)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylpiperidino)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxybenzyl)-3-[1-(4,5,6,7-tetrahydro-2H-indazol-3-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6078725.png)
![isopropyl 5-methyl-4-(4-methylphenyl)-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B6078731.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B6078743.png)
![N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide](/img/structure/B6078754.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6078767.png)
![1-(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenoxy)-3-(dimethylamino)-2-propanol](/img/structure/B6078768.png)
![4-{[2-[(3-chloro-2-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoic acid](/img/structure/B6078773.png)

![ethyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6078780.png)
![8-bromo-N,N-diethyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6078788.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide](/img/structure/B6078805.png)


